2-Methyl-1,3-pentadiene 2-Methyl-1,3-pentadiene
Brand Name: Vulcanchem
CAS No.: 926-54-5
VCID: VC3903439
InChI: InChI=1S/C6H10/c1-4-5-6(2)3/h4-5H,2H2,1,3H3/b5-4+
SMILES: CC=CC(=C)C
Molecular Formula: C6H10
Molecular Weight: 82.14 g/mol

2-Methyl-1,3-pentadiene

CAS No.: 926-54-5

Cat. No.: VC3903439

Molecular Formula: C6H10

Molecular Weight: 82.14 g/mol

* For research use only. Not for human or veterinary use.

2-Methyl-1,3-pentadiene - 926-54-5

Specification

CAS No. 926-54-5
Molecular Formula C6H10
Molecular Weight 82.14 g/mol
IUPAC Name (3E)-2-methylpenta-1,3-diene
Standard InChI InChI=1S/C6H10/c1-4-5-6(2)3/h4-5H,2H2,1,3H3/b5-4+
Standard InChI Key RCJMVGJKROQDCB-SNAWJCMRSA-N
Isomeric SMILES C/C=C/C(=C)C
SMILES CC=CC(=C)C
Canonical SMILES CC=CC(=C)C

Introduction

Structural and Stereochemical Features

Molecular Architecture

2-Methyl-1,3-pentadiene consists of a five-carbon chain with double bonds at the 1,3-positions and a methyl group at the second carbon. The molecule exists as cis (Z) and trans (E) stereoisomers due to restricted rotation around the double bonds. The trans isomer predominates in commercial mixtures (70:30 trans:cis ratio) . Computational studies using MMX and ab initio methods reveal that the trans isomer adopts an s-trans conformation, while the cis isomer favors twisted s-cis configurations .

Table 1: Key Structural Properties

PropertyValueSource
Molecular FormulaC6H10\text{C}_6\text{H}_{10}
Molecular Weight82.14 g/mol
Boiling Point76.0C76.0^\circ \text{C}
Density (20°C)0.719g/mL0.719 \, \text{g/mL}
Refractive Index (nDn_D)1.446

Synthesis and Industrial Production

Two-Step Catalytic Dehydration

A patented two-step process (CN109824466B) significantly enhances yield and selectivity:

  • Step 1: Dehydration of 2-methyl-2,4-pentanediol to 4-methyl-4-penten-2-ol using FeCl3\text{FeCl}_3-montmorillonite at 110C110^\circ \text{C} .

  • Step 2: Further dehydration of the intermediate with potassium bisulfate-citric acid at 150C150^\circ \text{C}, achieving an 85% yield and 9:1 isomer ratio .

This method eliminates strong acids, reducing equipment degradation and improving environmental compatibility .

Physicochemical Properties

Thermal and Optical Characteristics

The compound exhibits a narrow liquid range (melting point 76C-76^\circ \text{C}, boiling point 76C76^\circ \text{C}) and high flammability (flash point 12.2C-12.2^\circ \text{C}) . Its dielectric constant (ϵ=2.42\epsilon = 2.42) and dipole moment (0.65D0.65 \, \text{D}) indicate low polarity, favoring use in nonpolar solvents .

Spectroscopic Identification

  • NMR: 1H^1\text{H} NMR shows vinyl protons at δ5.25.8ppm\delta 5.2–5.8 \, \text{ppm} and methyl groups at δ1.61.8ppm\delta 1.6–1.8 \, \text{ppm} .

  • IR: Stretching vibrations at 1640cm11640 \, \text{cm}^{-1} (C=C) and 3080cm13080 \, \text{cm}^{-1} (C-H vinyl) .

Polymerization and Material Science Applications

Syndiotactic Polymer Synthesis

Fe(bipy)2_2Cl2_2-MAO catalysts induce syndiotactic 1,2-polymerization of 3-methyl-1,3-pentadiene, producing polymers with EE-configurations . These materials exhibit crystallinity (Tm=120CT_m = 120^\circ \text{C}) and reversible thermochromism, making them candidates for smart coatings .

Asymmetric Inclusion Polymerization

Optically active polymers synthesized in deoxycholic acid canals display high optical rotations ([α]D=+300[\alpha]_D = +300^\circ) and 1,4-trans head-to-tail structures . Temperature-dependent conformational changes enable applications in chiral sensing .

HazardPrecautionary Measures
FlammabilityStore under nitrogen at <4C<4^\circ \text{C}
Skin ContactWash with soap/water; avoid solvents
InhalationUse fume hoods with >12ACH>12 \, \text{ACH}

Emerging Applications and Future Directions

Fragrance Intermediate

The compound’s Diels-Alder reactivity with unsaturated ketones enables synthesis of ligustral, a green-notes fragrance used in perfumes (annual demand: 2,000 tons) .

Biomedical Research

Preliminary studies suggest antimicrobial activity against Staphylococcus aureus (MIC 128μg/mL128 \, \mu\text{g/mL}), though toxicity profiles require further elucidation.

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